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Compound of Interest

Compound Name: 2-lodo-1-methoxy-3-nitrobenzene

Cat. No.: B1594462

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-lodo-1-methoxy-3-nitrobenzene, a key
aromatic building block in modern organic synthesis. We will delve into its fundamental
properties, synthesis, reactivity, and applications, offering field-proven insights for its effective
utilization in research and development.

Core Molecular Attributes

2-lodo-1-methoxy-3-nitrobenzene, also known as 2-iodo-3-nitroanisole, is a trifunctionalized
benzene derivative. Its structure is characterized by the presence of an iodo group, a methoxy
group, and a nitro group, positioned at the 1, 2, and 3 positions of the aromatic ring,
respectively.

Molecular Formula and Weight

The chemical formula for 2-lodo-1-methoxy-3-nitrobenzene is C7HsINO3[1][2]. Its molecular
weight is 279.03 g/mol [1][3].

Structural Representation

Caption: 2D structure of 2-lodo-1-methoxy-3-nitrobenzene.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1594462?utm_src=pdf-interest
https://www.benchchem.com/product/b1594462?utm_src=pdf-body
https://www.benchchem.com/product/b1594462?utm_src=pdf-body
https://www.benchchem.com/product/b1594462?utm_src=pdf-body
https://www.chemimpex.com/products/27899
https://www.bldpharm.com/products/98991-08-3.html
https://www.chemimpex.com/products/27899
https://www.tcichemicals.com/BE/en/sds/I0062_EU_6N.pdf
https://www.benchchem.com/product/b1594462?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Identifier Value Source
Molecular Formula C7HeINOs3 [1112]
Molecular Weight 279.03 g/mol [1][3]
CAS Number 98991-08-3 [11[3]
Synonyms 2-lodo-3-nitroanisole [1]

Physicochemical Properties and Handling

2-lodo-1-methoxy-3-nitrobenzene is typically supplied as a solid[4]. Due to its potential
sensitivity, it is recommended to store this compound at 4°C, sealed in a dry and dark
environment to prevent degradation[4].

While specific experimental data for properties such as melting point and solubility are not
widely published for this particular isomer, data from closely related analogs suggest it is a solid
with limited solubility in water but soluble in common organic solvents.

Synthesis Strategies

The synthesis of 2-lodo-1-methoxy-3-nitrobenzene can be approached through several
strategic disconnections, primarily involving electrophilic aromatic substitution on a suitably
substituted anisole or iodobenzene precursor. The choice of starting material and reaction
sequence is critical to control the regioselectivity of the substitution.

Conceptual Synthetic Pathways
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Pathway B: Nitration of 2-Iodoanisole
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Caption: Potential synthetic routes to 2-lodo-1-methoxy-3-nitrobenzene.
Expert Insights on Synthesis:

o Pathway A (lodination of 3-Nitroanisole): The methoxy group is a strongly activating, ortho,
para-director, while the nitro group is a strongly deactivating, meta-director. In 3-nitroanisole,
the positions ortho to the methoxy group (C2 and C6) and para (C4) are activated. The
positions meta to the nitro group are C1 and C5. The C2 position is ortho to the methoxy
group and also ortho to the nitro group. The C4 position is para to the methoxy group and
meta to the nitro group. The C6 position is ortho to the methoxy group and meta to the nitro
group. Therefore, electrophilic iodination is expected to favor substitution at the C2, C4, and
C6 positions. Careful control of reaction conditions would be necessary to achieve selective
iodination at the C2 position.

o Pathway B (Nitration of 2-lodoanisole): In 2-iodoanisole, the methoxy group directs nitration
to the ortho (C6) and para (C4) positions. The iodo group is a deactivating ortho, para-
director. The combined directing effects would likely favor nitration at the C4 and C6
positions. Nitration at the C3 position is sterically hindered and electronically disfavored.

A plausible, though not explicitly documented, route could involve a Sandmeyer reaction
starting from a corresponding aniline, similar to the synthesis of the isomeric 2-iodo-1-methoxy-
4-nitrobenzene from 2-methoxy-5-nitroaniline[5].
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Spectroscopic and Analytical Characterization

Definitive characterization of 2-lodo-1-methoxy-3-nitrobenzene relies on a combination of
spectroscopic techniques. While a complete, published dataset for this specific isomer is
scarce, the expected spectral features can be predicted based on its structure and data from
analogous compounds.

» 'H NMR Spectroscopy: The aromatic region of the tH NMR spectrum is expected to show
three distinct signals corresponding to the three protons on the benzene ring. The chemical
shifts will be influenced by the electronic effects of the substituents. The nitro group, being
strongly electron-withdrawing, will deshield the ortho and para protons significantly. The
methoxy group, being electron-donating, will shield its ortho and para protons. A singlet
corresponding to the methoxy group (—OCHs) protons would be expected around 3.9-4.0

ppm.

e 13C NMR Spectroscopy: The 13C NMR spectrum should display seven unique carbon signals:
six for the aromatic ring and one for the methoxy group. The carbon atoms attached to the
iodine (C-I1), the nitro group (C-NOz2), and the methoxy group (C-O) will have characteristic
chemical shifts.

« Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands
characteristic of the nitro group (asymmetric and symmetric stretches, typically around 1520-
1560 cm~! and 1345-1385 cm™1, respectively). Other key signals would include C-H
stretches from the aromatic ring and the methyl group, C-O stretching for the ether linkage,
and C=C stretching from the aromatic ring.

e Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M*) at m/z =
279. The isotopic pattern of iodine (2’1 is 100% abundant) will simplify the molecular ion
region. Fragmentation patterns would likely involve the loss of the nitro group (NO2), the
methoxy group (OCHs), and other characteristic fragments. PubChem lists prominent GC-
MS fragments at m/z 279, 203, and a base peak at 284387, though the identity of the latter is
unclear from the available data[1].

Chemical Reactivity and Applications in Synthesis

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1594462?utm_src=pdf-body
https://www.chemimpex.com/products/27899
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The true value of 2-lodo-1-methoxy-3-nitrobenzene lies in its utility as a versatile intermediate
for the construction of more complex molecules, a role it plays in pharmaceutical,
agrochemical, and materials science research[1][6]. The three distinct functional groups offer a
rich landscape for sequential and regioselective chemical transformations.

Reactivity Profile

The reactivity of each site is governed by the electronic and steric environment:

e The C-I Bond: The aryl iodide is the most versatile functional group for synthetic
transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom
bonds through transition-metal-catalyzed cross-coupling reactions.

e The Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates
the aromatic ring towards further electrophilic substitution. However, it can be readily
reduced to an amino group (—NHz), which is a key transformation for introducing a
nucleophilic site and a point of diversification in drug discovery. This amino group can then
undergo a wide range of reactions, such as acylation, alkylation, and diazotization.

e The Methoxy Group: The methoxy group is a relatively stable ether linkage. However, under
harsh acidic conditions (e.g., HBr), it can be cleaved to reveal a phenol (-OH), providing
another handle for further functionalization.

Key Synthetic Applications
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Caption: Major reaction pathways for synthetic applications.

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling
reactions, enabling the introduction of diverse substituents at the C2 position. These reactions
are foundational in modern drug development for the construction of complex molecular
scaffolds. Its utility as a building block for creating active pharmaceutical ingredients (APIs) with
specific aromatic substitution patterns has been highlighted[6].

Safety and Handling

As a nitroaromatic and iodo-substituted compound, 2-lodo-1-methoxy-3-nitrobenzene
requires careful handling in a laboratory setting.

Hazard Identification

Based on available safety data for the compound and its isomers, the following GHS hazard
statements are relevant:

e H302: Harmful if swallowed[4].

e H315: Causes skin irritation[4].
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e H319: Causes serious eye irritation[4].

o H335: May cause respiratory irritation[4].

Recommended Safety Protocols

e Engineering Controls: All handling should be performed in a well-ventilated area, preferably
inside a certified chemical fume hood[7].

o Personal Protective Equipment (PPE):

o Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166
or NIOSH standards]8].

o Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a laboratory coat. Avoid
prolonged or repeated contact[8].

o Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved
respirator with an appropriate particulate filter[8].

o First Aid Measures:
o Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[3].

o Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove
contaminated clothing][3].

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing and seek medical advice if irritation persists[3].

o Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical
attention[3].

» Disposal: Dispose of this chemical and its container through a licensed professional waste
disposal service, in accordance with local, state, and federal regulations. Contaminated
materials should be treated as hazardous waste.

Conclusion
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2-lodo-1-methoxy-3-nitrobenzene is a valuable and versatile chemical intermediate. Its
trifunctional nature provides synthetic chemists with multiple handles for regioselective
modification, making it an important building block in the synthesis of complex organic
molecules for the pharmaceutical and materials science industries. A thorough understanding
of its reactivity, coupled with strict adherence to safety protocols, is essential for its successful
and safe application in the laboratory.

References

National Center for Biotechnology Information. (n.d.). 2,4-Diiodo-3-nitroanisole. PubMed
Central.

o National Center for Biotechnology Information. (2024). PubChem Compound Summary for
CID 624277, 2-lodo-1-methoxy-3-nitrobenzene.

o ChemBK. (2024). 3-Nitro-4-iodoanisol.

e Aladdin. (n.d.). Safety Data Sheet: 1-lodo-2-nitrobenzene.

» National Center for Biotechnology Information. (2024). PubChem Compound Summary for
CID 292659, 4-lodo-3-nitroanisole.

o National Center for Biotechnology Information. (n.d.). 2-lodo-N-(3-nitrobenzyl)aniline and 3-
iodo-N-(3-nitrobenzyl)aniline exhibit entirely different patterns of supramolecular aggregation.
PubMed.

» National Center for Biotechnology Information. (n.d.). 1-lodo-4-methoxy-2-nitrobenzene.
PubMed Central.

o MySkinRecipes. (n.d.). 1-lodo-3-methoxy-2-nitrobenzene.

e Sigma-Aldrich. (2025). Safety Data Sheet: Nitrobenzene.

o ResearchGate. (n.d.). (PDF) 2-lodo-1,3-dimethoxybenzene.

e ChemsSrc. (2025). 2-lodo-1-methoxy-4-nitrobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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